molecular formula C6H7BO4S B6228871 [4-(methoxycarbonyl)thiophen-2-yl]boronic acid CAS No. 1333313-18-0

[4-(methoxycarbonyl)thiophen-2-yl]boronic acid

Cat. No. B6228871
CAS RN: 1333313-18-0
M. Wt: 186
InChI Key:
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Description

“[4-(methoxycarbonyl)thiophen-2-yl]boronic acid” is also known as “Methyl 4-boronothiophene-2-carboxylate”. It has the formula C6H7BO4S .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “[4-(methoxycarbonyl)thiophen-2-yl]boronic acid” can be represented by the SMILES string: COC(=O)C1=CC(B(O)O)=CS1 . The average mass of the molecule is approximately 218.080 Da .


Chemical Reactions Analysis

Boronic acids and their derivatives, such as “[4-(methoxycarbonyl)thiophen-2-yl]boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

“[4-(methoxycarbonyl)thiophen-2-yl]boronic acid” is a solid at room temperature . Its melting point is approximately 197-200 °C .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves transmetalation, a process where groups are transferred from boron to another element . In Suzuki–Miyaura coupling, for example, the boron reagent undergoes transmetalation with a palladium catalyst .

Future Directions

Boronic acids and their derivatives continue to be valuable building blocks in organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic methods and applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of [4-(methoxycarbonyl)thiophen-2-yl]boronic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "2-bromo-4-methoxycarbonylthiophene", "magnesium", "diethyl ether", "boron trifluoride diethyl etherate", "sodium hydroxide", "hydrochloric acid", "water", "sodium borohydride", "acetic acid", "methanol" ], "Reaction": [ "Step 1: Grignard Reaction - 2-bromo-4-methoxycarbonylthiophene is reacted with magnesium in diethyl ether to form the Grignard reagent.", "Step 2: Boronate Ester Formation - The Grignard reagent is reacted with boron trifluoride diethyl etherate to form the boronate ester intermediate.", "Step 3: Hydrolysis - The boronate ester intermediate is hydrolyzed with sodium hydroxide and hydrochloric acid to form the boronic acid intermediate.", "Step 4: Reduction - The boronic acid intermediate is reduced with sodium borohydride in acetic acid to form the boronic acid product.", "Step 5: Acidification - The boronic acid product is acidified with hydrochloric acid to form the final product, [4-(methoxycarbonyl)thiophen-2-yl]boronic acid." ] }

CAS RN

1333313-18-0

Product Name

[4-(methoxycarbonyl)thiophen-2-yl]boronic acid

Molecular Formula

C6H7BO4S

Molecular Weight

186

Purity

95

Origin of Product

United States

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